molecular formula C28H21N3O2 B3005570 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 887198-48-3

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No. B3005570
CAS RN: 887198-48-3
M. Wt: 431.495
InChI Key: HDVYXZHNBUZJPP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridines was established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine, are as follows: it is a white solid with a melting point of 157–159 °C .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound is involved in the synthesis of various biomedical compounds due to its pharmacological significance. A study discusses the synthesis of a series of N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1-6-dihydro-[2-3-bipyridin]-5-yl)phenyl)-1-4-dihydro pyrimido [1, 2-a] benzimidazole-3-carboxamide, which demonstrates the importance of the compound in creating complex molecules with potential therapeutic actions (Joshi et al., 2022).

Complexation and Structural Character

  • The complexation properties of similar compounds with trivalent lanthanides were investigated, highlighting the compound’s potential use in coordination chemistry and material science. The study provided insights into how these molecules coordinate with lanthanide ions, which is essential for understanding the chemical behavior of such complexes (Kobayashi et al., 2019).

Antimicrobial Activity

  • Research also delves into the synthesis of pyrimidine derivatives like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, indicating the compound's relevance in developing antimicrobial agents. The study demonstrates the compound’s role in creating molecules with potential biological activities (Rathod & Solanki, 2018).

Poly(ADP-ribose) Polymerase Inhibition

  • A related compound, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), was identified as a highly potent and efficacious inhibitor of poly(ADP-ribose) polymerase (PARP). This discovery is significant in cancer research, as PARP inhibitors are a class of drugs used in oncology (Penning et al., 2010).

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Furthermore, the exploration of the antimicrobial action of these compounds against various pathogens could be a promising direction for future research .

properties

IUPAC Name

N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2/c1-18-7-6-16-31-17-23(30-27(18)31)19-12-14-20(15-13-19)29-28(32)26-21-8-2-4-10-24(21)33-25-11-5-3-9-22(25)26/h2-17,26H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVYXZHNBUZJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

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